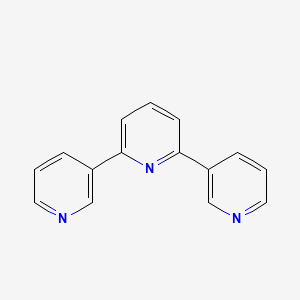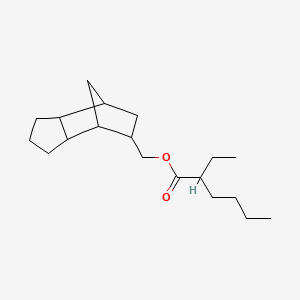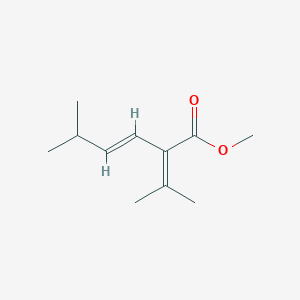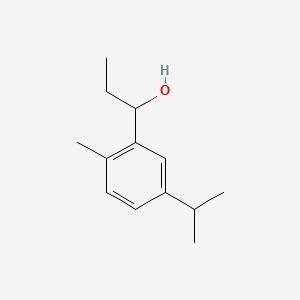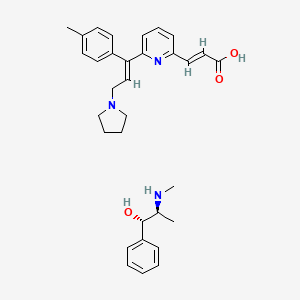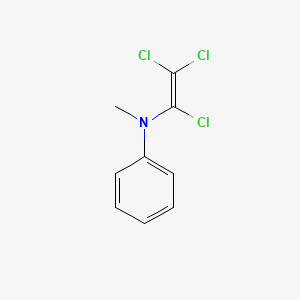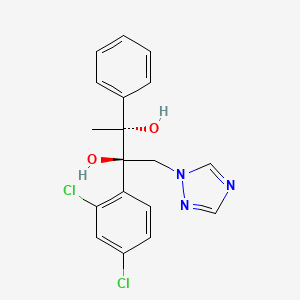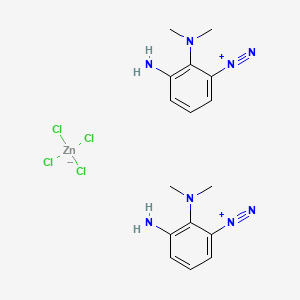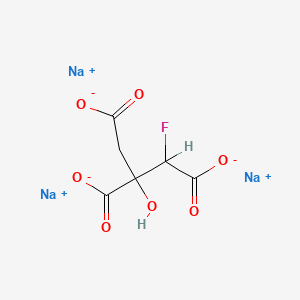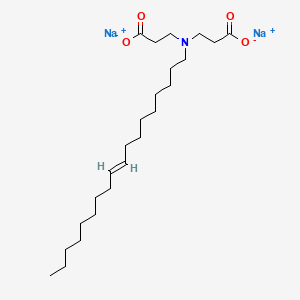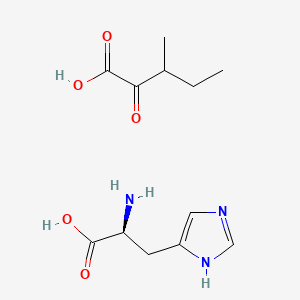
N-Carbomethoxy-L-cysteine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Carbomethoxy-L-cysteine is a derivative of the amino acid L-cysteine, characterized by the presence of a carbomethoxy group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Carbomethoxy-L-cysteine typically involves the reaction of L-cysteine with methyl chloroformate under basic conditions. The reaction proceeds as follows:
- Dissolve L-cysteine in a suitable solvent such as water or ethanol.
- Add a base, such as sodium hydroxide, to deprotonate the amino group of L-cysteine.
- Slowly add methyl chloroformate to the reaction mixture while maintaining a low temperature to control the reaction rate.
- Stir the reaction mixture for a specified period, usually a few hours, to ensure complete conversion.
- Neutralize the reaction mixture with an acid, such as hydrochloric acid, to precipitate the product.
- Filter and purify the product using recrystallization or chromatography techniques.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-Carbomethoxy-L-cysteine undergoes various chemical reactions, including:
Oxidation: The thiol group in this compound can be oxidized to form disulfides or sulfonic acids.
Reduction: The carbomethoxy group can be reduced to yield the corresponding amine.
Substitution: The carbomethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Carbomethoxy-L-cysteine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in protein modification and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-Carbomethoxy-L-cysteine involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The thiol group can scavenge free radicals and reactive oxygen species, protecting cells from oxidative damage.
Enzyme Inhibition: The compound can inhibit specific enzymes by modifying their active sites or interfering with substrate binding.
Signal Transduction: this compound can modulate signaling pathways involved in inflammation, apoptosis, and cell proliferation.
Comparison with Similar Compounds
N-Carbomethoxy-L-cysteine can be compared with other similar compounds, such as:
N-Acetyl-L-cysteine: Both compounds have antioxidant properties, but this compound has a carbomethoxy group instead of an acetyl group, which may affect its reactivity and biological activity.
L-Cysteine: The parent compound, L-cysteine, lacks the carbomethoxy group, making it more reactive and less stable compared to this compound.
L-Methionine: Another sulfur-containing amino acid, L-methionine, differs in its structure and biological functions but shares some chemical reactivity with this compound.
Properties
CAS No. |
76176-67-5 |
|---|---|
Molecular Formula |
C5H9NO4S |
Molecular Weight |
179.20 g/mol |
IUPAC Name |
(2R)-2-(methoxycarbonylamino)-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C5H9NO4S/c1-10-5(9)6-3(2-11)4(7)8/h3,11H,2H2,1H3,(H,6,9)(H,7,8)/t3-/m0/s1 |
InChI Key |
PYMCYGICRFDVCJ-VKHMYHEASA-N |
Isomeric SMILES |
COC(=O)N[C@@H](CS)C(=O)O |
Canonical SMILES |
COC(=O)NC(CS)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


